2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
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Description
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C10H12F3N3O2 and its molecular weight is 263.22. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a derivative of pyrimidine and has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H14F3N3O2
- CAS Number : 2034412-03-6
- Molecular Weight : 299.27 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to pyrimidine derivatives. For instance, the antibacterial potential of similar acetamide derivatives has been evaluated against various bacterial strains. In vitro tests demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2b | E. coli | 25 µg/100 µL |
2c | S. aureus | 50 µg/100 µL |
2i | S. typhi | 75 µg/100 µL |
These compounds exhibited MIC values comparable to standard antibiotics like levofloxacin and cefadroxil, indicating their potential as effective antimicrobial agents .
Anticancer Activity
The anticancer properties of pyrimidine derivatives have also been explored. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms:
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells.
- Apoptosis Induction : They promote apoptosis in cancerous cells via mitochondrial pathways.
- Inhibition of Metastasis : Some studies suggest that these compounds can inhibit the migration and invasion of cancer cells.
Study 1: Antibacterial Efficacy
In a controlled study, a series of new hybrid compounds derived from pyrimidine were synthesized and characterized. The antibacterial activities were assessed using the agar well diffusion method. Notably, compounds 2b , 2c , and 2i showed promising results against multiple bacterial strains with significant biofilm inhibition capabilities .
Study 2: Anticancer Potential
A study focusing on the anticancer activity of similar pyrimidine derivatives demonstrated that these compounds could effectively reduce the viability of human cancer cell lines. The mechanism was attributed to the modulation of specific signaling pathways involved in cell survival and proliferation .
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c1-6-7(2)15-5-16(9(6)18)3-8(17)14-4-10(11,12)13/h5H,3-4H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTXIENWCRTYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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